[4-(3-Bromophenyl)phenyl]-trimethylsilane
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Overview
Description
[4-(3-Bromophenyl)phenyl]-trimethylsilane is an organosilicon compound that features a bromophenyl group attached to a phenyl group, which is further bonded to a trimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Bromophenyl)phenyl]-trimethylsilane typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, organohalide (in this case, 3-bromophenyl), palladium catalyst, base (e.g., potassium carbonate)
Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Bromophenyl)phenyl]-trimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation can produce a ketone or carboxylic acid.
Scientific Research Applications
[4-(3-Bromophenyl)phenyl]-trimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(3-Bromophenyl)phenyl]-trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites, such as the bromine atom and the phenyl groups. These reactive sites allow the compound to interact with different molecular targets and pathways, leading to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Similar Compounds
[4-Bromophenyl]trimethylsilane: Similar structure but lacks the additional
Properties
Molecular Formula |
C15H17BrSi |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
[4-(3-bromophenyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C15H17BrSi/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(16)11-13/h4-11H,1-3H3 |
InChI Key |
XDSPBSFUPTWARS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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